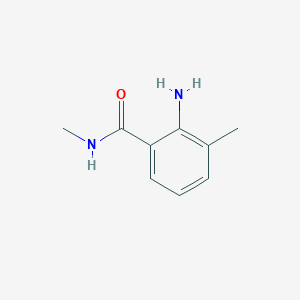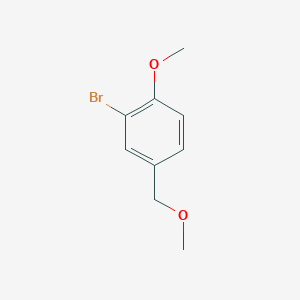
2-Bromo-1-methoxy-4-(methoxymethyl)benzene
描述
2-Bromo-1-methoxy-4-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a brominated derivative of anisole, characterized by the presence of a bromine atom, a methoxy group, and a methoxymethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-4-(methoxymethyl)benzene typically involves the bromination of 1-methoxy-4-(methoxymethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
化学反应分析
Types of Reactions: 2-Bromo-1-methoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of hydrogenated compounds .
科学研究应用
2-Bromo-1-methoxy-4-(methoxymethyl)benzene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting bromine-sensitive pathways.
Industry: In the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-Bromo-1-methoxy-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and methoxymethyl groups can undergo nucleophilic substitution or oxidation. These reactions enable the compound to modify biological molecules and pathways, making it useful in medicinal chemistry and biochemical research .
相似化合物的比较
2-Bromo-1-methoxy-4-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.
4-Methoxybenzyl bromide: Similar structure but with a bromomethyl group instead of a bromine atom.
2-Bromo-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a methoxymethyl group.
Uniqueness: 2-Bromo-1-methoxy-4-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it valuable in diverse scientific and industrial applications .
属性
IUPAC Name |
2-bromo-1-methoxy-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGPFANEYVMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552998 | |
| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111210-24-3 | |
| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



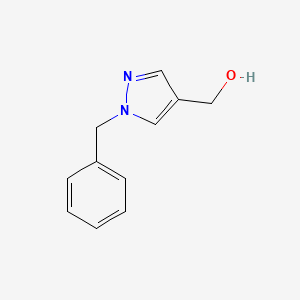
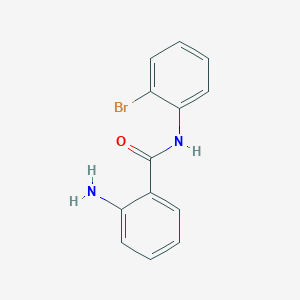
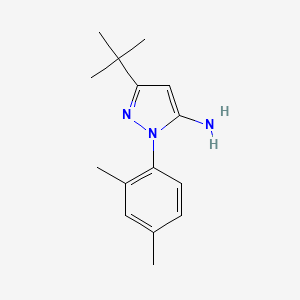
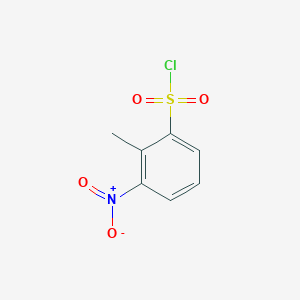
amine](/img/structure/B1283825.png)
